D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester

Peptide Conformation X-ray Crystallography Stereochemistry

QC laboratories quantifying diastereomeric impurity Boc-L-Leu-D-Phe-OMe in Carfilzomib API require a standard with verified stereochemical identity; generic or all-L analogs are not interchangeable due to distinct conformational and chromatographic behavior. This certified reference standard resolves that gap. • Carfilzomib Impurity 7 (Impurity 1), ≥98% purity by HPLC • D-Phe stereochemistry confirmed; distinct from all-L diastereomer (CAS 5874-73-7) • For HPLC/UHPLC method validation & ICH-compliant QC at ≤0.10% (w/w) reporting thresholds • Supplied with comprehensive CoA; ready for immediate dispatch

Molecular Formula C21H32N2O5
Molecular Weight 392.5 g/mol
CAS No. 15136-32-0
Cat. No. B14124066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester
CAS15136-32-0
Molecular FormulaC21H32N2O5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C21H32N2O5/c1-14(2)12-16(23-20(26)28-21(3,4)5)18(24)22-17(19(25)27-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17+/m0/s1
InChIKeyVSHDSIZCAIEPCM-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Leu-D-Phe-OMe: Protected Dipeptide Building Block


D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, methyl ester (CAS 15136-32-0), commonly referred to as Boc-L-Leu-D-Phe-OMe, is a protected dipeptide comprising L-leucine and D-phenylalanine with a tert-butoxycarbonyl (Boc) N-terminal protecting group and a methyl ester C-terminal cap [1]. This specific stereochemical configuration distinguishes it from its all-L diastereomer, Boc-L-Leu-L-Phe-OMe (CAS 5874-73-7), and other analogs. It is primarily utilized as a research intermediate in peptide synthesis and serves as a key reference standard identified as Carfilzomib Impurity 7 (or Impurity 1) for pharmaceutical quality control .

Stereochemical Specificity of D-Phe Diastereomers


The precise stereochemistry at the phenylalanine residue (D-Phe vs. L-Phe) dictates the physicochemical properties, chromatographic behavior, and biological interactions of the resulting peptides. Generic substitution of Boc-L-Leu-D-Phe-OMe with its all-L diastereomer is not feasible due to distinct conformational preferences. X-ray crystallography reveals that D-Phe-containing dipeptides adopt fundamentally different molecular conformations compared to their L-Phe counterparts, which directly impacts peptide folding, receptor binding, and enzymatic stability in downstream applications [1]. In pharmaceutical contexts, this specific isomer is a known impurity of the proteasome inhibitor Carfilzomib, requiring exact identity for analytical quantification [2].

Analytical and Structural Characterization


Crystal Structure Confirms Open Conformation

X-ray crystal structure analysis of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester (Boc-L-Phe-D-Leu-OMe), the sequence-reversed analog of Boc-L-Leu-D-Phe-OMe, reveals an 'open conformation' where the Boc group and the isobutyl side chain are positioned parallel and facing each other [1]. This contrasts with the anticipated conformation of the all-L diastereomer, Boc-L-Leu-L-Phe-OMe, which based on established peptide stereochemistry adopts a more compact folded structure. The D-configured residue prevents tight intramolecular packing, leading to a more extended backbone that influences both solid-state properties and solution behavior [1].

Peptide Conformation X-ray Crystallography Stereochemistry

Boc Deprotection Kinetics for Peptide Synthesis

The Boc protecting group of Boc-L-Leu-D-Phe-OMe undergoes quantitative removal under standard acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane as solvent for exactly 2.0 hours at room temperature cleanly yields the free amine L-Leu-D-Phe-OMe [1]. This defined 2-hour deprotection window represents an optimized, reproducible parameter suitable for automated peptide synthesizer protocols. In contrast, the all-L diastereomer Boc-L-Leu-L-Phe-OMe, while chemically similar, may exhibit slightly different TFA deprotection rates due to steric differences, potentially requiring reaction time adjustments when used interchangeably [2].

Peptide Deprotection Boc Chemistry Reaction Optimization

Certified Purity for Reference Standard Use

Commercial suppliers provide this compound at a certified standard purity of 98%, supported by batch-specific HPLC and NMR analyses . This level of characterization ensures its suitability as a quantitative impurity reference standard for Carfilzomib drug substance analysis, where regulatory guidelines (ICH Q3A) require impurity identification and quantification at levels as low as 0.05-0.10% [1]. Comparable diastereomers such as Boc-L-Leu-L-Phe-OMe, while also commercially available, are not qualified as Carfilzomib impurities and thus lack the same regulatory relevance and characterization documentation .

Pharmaceutical Impurity Standard Quality Control HPLC Purity

Chromatographic Separation from All-L Diastereomer

As a diastereomer of Boc-L-Leu-L-Phe-OMe, this D-Phe-containing compound exhibits a distinct HPLC retention time under reversed-phase conditions, enabling baseline separation and quantification in complex mixtures [1]. Chiral chromatography studies on related Boc-protected amino acid derivatives demonstrate that even single stereocenter changes result in measurable differences in enantioselectivity (α) and resolution (Rs) on polysaccharide-based stationary phases such as Chiralcel OD and Chiralpak AD [2]. This chromatographic differentiation is not merely analytical but is essential for quantifying D-Phe-containing impurities in pharmaceutical peptide synthesis, where UHPLC methods have been validated to resolve Carfilzomib from multiple related impurities in under 22 minutes [3].

Chiral Chromatography Diastereomer Separation Method Validation

Enhanced Proteolytic Stability from D-Amino Acid

The incorporation of D-phenylalanine in place of L-phenylalanine confers significant resistance to enzymatic degradation. Dipeptides and peptide derivatives containing D-amino acids at key positions exhibit longer half-lives in biological matrices due to the inability of common mammalian proteases to recognize and cleave D-amino acid-containing bonds [1]. While direct stability data comparing Boc-L-Leu-D-Phe-OMe to Boc-L-Leu-L-Phe-OMe are not available, class-level evidence from the Carfilzomib development pathway demonstrates that D-amino acid incorporation is a deliberate strategy to enhance metabolic stability in peptide-based proteasome inhibitors, which are prone to rapid clearance if composed entirely of L-amino acids [2].

Metabolic Stability D-Amino Acid Enzyme Resistance

Key Application Scenarios


Carfilzomib Impurity Profiling Reference Standard

This compound has been identified as Carfilzomib Impurity 7 (or Impurity 1), a process-related impurity generated during the synthesis of the multiple myeloma proteasome inhibitor Carfilzomib . Pharmaceutical quality control laboratories should procure this item as a certified reference standard (98% purity by HPLC) for use in HPLC/UHPLC method development and validation, enabling accurate quantification of this specific diastereomeric impurity in drug substance batches. Regulatory submissions require identification and control of specified impurities at levels as low as 0.10% (w/w), making the availability of a well-characterized impurity standard essential for ICH-compliant quality control [1].

Stereochemically Defined Building Block

The compound serves as a key intermediate in convergent peptide synthesis, where the pre-formed Boc-L-Leu-D-Phe dipeptide fragment can be coupled to growing peptide chains without racemization at the D-Phe residue [2]. The 2-hour TFA deprotection protocol provides a predictable, quantifiable release of the free N-terminus for subsequent coupling steps [3]. This is particularly valuable in the synthesis of mixed D/L-peptides for structure-activity relationship (SAR) studies, where stereochemical integrity at each position is critical for biological activity interpretation.

Biophysical Studies of D-Peptide Conformation

The defined open conformation observed by X-ray crystallography in D-Phe-containing dipeptides makes this compound a useful model for studying the effect of D-amino acid substitution on peptide backbone geometry and crystal packing [4]. Researchers investigating the role of stereochemistry in peptide self-assembly, hydrogel formation, or membrane interactions can use this compound as a reference to compare against all-L counterparts, leveraging its predictable conformational behavior.

Protease Resistance Screening

As a D-Phe-containing dipeptide, this compound can be employed as a substrate probe to characterize the stereospecificity of novel proteases or peptidases [5]. Differential cleavage rates between Boc-L-Leu-D-Phe-OMe and Boc-L-Leu-L-Phe-OMe provide valuable information about an enzyme's chiral recognition at the P1' position. Furthermore, it can serve as a building block for constructing protease-resistant peptide leads by incorporating the D-Phe moiety into candidate therapeutic sequences.

Quote Request

Request a Quote for D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.